molecular formula C11H12N2O2 B1586160 Ethyl 2-(2-cyanoanilino)acetate CAS No. 87223-76-5

Ethyl 2-(2-cyanoanilino)acetate

Cat. No. B1586160
CAS RN: 87223-76-5
M. Wt: 204.22 g/mol
InChI Key: SAHHQUFVDZOAEH-UHFFFAOYSA-N
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Description

Ethyl 2-(2-cyanoanilino)acetate is a chemical compound with the molecular formula C11H12N2O2 . It has a molecular weight of 204.23 . It is a solid at room temperature .


Molecular Structure Analysis

The InChI code for Ethyl 2-(2-cyanoanilino)acetate is 1S/C11H12N2O2/c1-2-15-11(14)8-13-10-6-4-3-5-9(10)7-12/h3-6,13H,2,8H2,1H3 .


Physical And Chemical Properties Analysis

Ethyl 2-(2-cyanoanilino)acetate is a solid at room temperature . The storage temperature is room temperature, and it should be sealed in dry conditions .

Scientific Research Applications

Synthesis and Antiviral Activities

Ethyl 2-(2-cyanoanilino)acetate derivatives have been synthesized and evaluated for their antiviral activities. For instance, chiral cyanoacrylate derivatives synthesized from cyano ethyl acetate exhibited moderate inhibition and curative effects against tobacco mosaic virus, showcasing the potential of these compounds in plant protection and antiviral research (Song et al., 2005).

Organic Synthesis Applications

The compound has been utilized in organic synthesis, demonstrating the efficiency of 1-Ethyl-3-methylimidazolium acetate as a robust organocatalyst for the cyanosilylation of carbonyl compounds with trimethylsilyl cyanide. This represents a significant advancement in the field of organocatalyzed transformations, offering insights into the mechanism of ionic liquids-catalyzed reactions (Ullah et al., 2017).

Antioxidant Studies

Research into the extraction of antioxidant compounds from natural sources, such as green tea, has highlighted the use of Ethyl acetate for isolating catechins, demonstrating its role in the purification and decaffeination of antioxidant components. This study underscores the importance of Ethyl 2-(2-cyanoanilino)acetate in facilitating the extraction and purification processes of bioactive compounds (Dong et al., 2011).

Material Science Applications

The crystal structure of ethyl 2-cyano-2-(1,3-dithian-2-ylidene)acetate was characterized, revealing the compound's structural details and providing a basis for further material science research. The study of its crystal structure can lead to the development of novel materials with specific properties (Boukhedena et al., 2018).

Safety And Hazards

The safety information for Ethyl 2-(2-cyanoanilino)acetate includes a GHS07 pictogram, a signal word of “Warning”, and hazard statements H302 . Precautionary statements include P280-P305+P351+P338 .

properties

IUPAC Name

ethyl 2-(2-cyanoanilino)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-2-15-11(14)8-13-10-6-4-3-5-9(10)7-12/h3-6,13H,2,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAHHQUFVDZOAEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC1=CC=CC=C1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30381516
Record name ethyl 2-(2-cyanoanilino)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30381516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(2-cyanoanilino)acetate

CAS RN

87223-76-5
Record name ethyl 2-(2-cyanoanilino)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30381516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of anthranilamide (11.8 g), potassium carbonate (20 g), ethyl bromoacetate (18 g) and dimethylformamide (50 mL) was heated at reflux for 40 min. The reaction mixture was diluted with water and the product was extracted with ether. The organic layer was washed with water and brine, dried over magnesium sulfate and the solvent was removed in vacuo. The residue was recrystallized from ethanol to afford N-(2-Cyanophenyl)glycine ethyl ester as a colorless solid.
Quantity
11.8 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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